molecular formula C17H20ClFN4S B12370642 Flumezapine-d8 (hydrochloride)

Flumezapine-d8 (hydrochloride)

Cat. No.: B12370642
M. Wt: 374.9 g/mol
InChI Key: CNEYNQSUTXCXMQ-CADLHFACSA-N
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Description

Flumezapine-d8 (hydrochloride) is a deuterated form of Flumezapine, an investigational antipsychotic drug. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound. This compound is primarily used in scientific research and is not intended for clinical use.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flumezapine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Flumezapine molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of deuterated reagents under controlled conditions. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.

Industrial Production Methods

The industrial production of Flumezapine-d8 (hydrochloride) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and effective for research purposes. The compound is then purified and crystallized to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Flumezapine-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Flumezapine-d8 (hydrochloride) is used extensively in scientific research, particularly in the following areas:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites using techniques like mass spectrometry.

    Drug Development: Serving as a tracer in drug development to understand the behavior of Flumezapine and its derivatives.

    Environmental Studies: Used as a standard for detecting environmental pollutants and studying their impact.

Mechanism of Action

Flumezapine-d8 (hydrochloride) exerts its effects by antagonizing dopamine receptors in the brain, similar to its non-deuterated counterpart. It also interacts with other receptors, such as muscarinic receptors. The deuterium labeling does not significantly alter the mechanism of action but helps in studying the pharmacokinetics and metabolic profiles more accurately.

Comparison with Similar Compounds

Flumezapine-d8 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Flumezapine: The non-deuterated form of the compound.

    Olanzapine: A structurally related antipsychotic drug.

    Clozapine: Another antipsychotic with a similar mechanism of action.

The uniqueness of Flumezapine-d8 (hydrochloride) lies in its use as a tracer for studying pharmacokinetics and metabolism, providing valuable insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C17H20ClFN4S

Molecular Weight

374.9 g/mol

IUPAC Name

7-fluoro-2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrochloride

InChI

InChI=1S/C17H19FN4S.ClH/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11;/h3-4,9-10,20H,5-8H2,1-2H3;1H/i5D2,6D2,7D2,8D2;

InChI Key

CNEYNQSUTXCXMQ-CADLHFACSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)F)NC4=C2C=C(S4)C)([2H])[2H])[2H].Cl

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C.Cl

Origin of Product

United States

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